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molecular formula C4H5O2- B099206 Methacrylate CAS No. 18358-13-9

Methacrylate

Cat. No. B099206
M. Wt: 85.08 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346197

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)C)OOC(=O)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The bottle was then removed from the water bath
CUSTOM
Type
CUSTOM
Details
the polymer isolated by extraction with methanol
CUSTOM
Type
CUSTOM
Details
to precipitate polymer
CUSTOM
Type
CUSTOM
Details
The polymer was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04346197

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)C)OOC(=O)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The bottle was then removed from the water bath
CUSTOM
Type
CUSTOM
Details
the polymer isolated by extraction with methanol
CUSTOM
Type
CUSTOM
Details
to precipitate polymer
CUSTOM
Type
CUSTOM
Details
The polymer was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04346197

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O:15]C)(=[O:14])[C:11]([CH3:13])=[CH2:12].C(OOC([O-])=O)(OC(C)C)=O>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]([O-:15])(=[O:14])[C:11]([CH3:13])=[CH2:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
95 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Step Three
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Smiles
C(=O)(OC(C)C)OOC(=O)[O-]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bottle was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The bottle was then removed from the water bath
CUSTOM
Type
CUSTOM
Details
the polymer isolated by extraction with methanol
CUSTOM
Type
CUSTOM
Details
to precipitate polymer
CUSTOM
Type
CUSTOM
Details
The polymer was then dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC=C
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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